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Compound of Interest

Compound Name:
2,2,5,7,8-Pentamethylchroman-6-

sulfonamide

CAS No.: 161117-67-5

Cat. No.: B064711

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide
and its biologically active structural analog, alongside a well-characterized sulfonamide-

containing therapeutic agent, Celecoxib. The objective is to delineate the concept of

pharmacological cross-reactivity and provide supporting experimental context.

Introduction to 2,2,5,7,8-Pentamethylchroman-6-
sulfonamide
Initially, it is critical to establish the primary application of 2,2,5,7,8-Pentamethylchroman-6-
sulfonamide, commonly known as Pmc-Cl. This compound is not a therapeutic agent but a

chemical reagent. Its principal role is as a protecting group for the guanidino side chain of

arginine during solid-phase peptide synthesis (SPPS). Its sulfonyl chloride group facilitates

attachment to the arginine residue, and the bulky pentamethylchroman moiety provides stability

during peptide chain elongation.
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While Pmc-Cl itself is not designed for biological activity, its core structure, the

pentamethylchroman ring, is present in compounds with significant pharmacological effects.

The Biologically Active Core: 2,2,5,7,8-Pentamethyl-
6-Chromanol (PMC)
The direct precursor to Pmc-Cl, 2,2,5,7,8-Pentamethyl-6-Chromanol (PMC), also known as

APC-100, is the antioxidant moiety of vitamin E (α-tocopherol) and has been investigated for its

own therapeutic potential.[1] Preclinical and early clinical studies have demonstrated that PMC

possesses potent anti-cancer activity, particularly against prostate cancer cell lines.[1][2] Its

mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway

and potent antioxidant effects.[2][3]

This guide will use PMC (APC-100) as the basis for comparison, given its documented

biological activity and structural relevance to the user's initial topic.

Comparative Analysis: PMC vs. Celecoxib
To illustrate the concept of pharmacological cross-reactivity, we compare PMC with Celecoxib,

an FDA-approved nonsteroidal anti-inflammatory drug (NSAID) that also contains a

sulfonamide group. Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

However, like many targeted therapies, it exhibits off-target effects, or cross-reactivity, with

other signaling molecules.
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Feature
2,2,5,7,8-Pentamethyl-6-
Chromanol (PMC / APC-
100)

Celecoxib

Compound Type
Investigational Anti-Cancer

Agent, Antioxidant

Approved Nonsteroidal Anti-

inflammatory Drug (NSAID)

Primary Target(s) Androgen Receptor (AR)[2] Cyclooxygenase-2 (COX-2)[4]

Known Cross-Reactivity / Off-

Target Effects

Primarily characterized by its

antioxidant activity and effects

on cholesterol efflux pathways.

[3] Off-target kinase activity is

not well-documented in

publicly available literature.

Inhibits COX-1 at higher

concentrations.[4] Modulates

ERK and p38 MAPK activity.[5]

Can suppress Wnt/β-catenin

signaling.

Therapeutic Area Oncology (Prostate Cancer)[2]

Inflammation, Pain, Arthritis,

Familial Adenomatous

Polyposis[4][6]

Chemical Moiety of Interest Pentamethylchromanol Benzenesulfonamide

Experimental Protocols
Protocol 1: Kinase Cross-Reactivity Profiling
(KINOMEscan™)
This method is a high-throughput competition binding assay used to quantify the interactions

between a test compound and a large panel of kinases.

Assay Principle: The assay measures the ability of a test compound to displace a proprietary,

immobilized, active-site directed ligand from each kinase in the panel. The amount of kinase

bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the

kinase.

Preparation: The test compound (e.g., Celecoxib) is prepared in DMSO at a specified

concentration (e.g., 10 µM).
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Binding Assay: Kinases from a comprehensive panel (e.g., 468 kinases) are combined with

the immobilized ligand and the test compound in microtiter plates.

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

Washing & Elution: Unbound components are washed away. The amount of kinase

remaining bound to the solid-phase ligand is quantified.

Data Analysis: The results are typically reported as percent of control (%Ctrl), where the

DMSO control represents 100% binding and a positive control represents 0% binding. A

lower %Ctrl value indicates stronger binding of the test compound to the kinase.

%Ctrl = (test_compound_signal - positive_control_signal) / (DMSO_control_signal -

positive_control_signal) * 100

Interpretation: Compounds showing significant binding (e.g., <10% Ctrl) are identified as

potential off-targets, indicating cross-reactivity.

Protocol 2: Androgen Receptor (AR) Signaling Assay
(Luciferase Reporter Assay)
This cell-based assay is used to measure the ability of a compound to modulate the

transcriptional activity of the androgen receptor.

Cell Line: A prostate cancer cell line (e.g., LNCaP) that endogenously expresses the

androgen receptor is used. The cells are transiently or stably transfected with a plasmid

containing a luciferase reporter gene under the control of an androgen-responsive element

(ARE).

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

Compound Treatment: Cells are treated with various concentrations of the test compound

(e.g., PMC/APC-100) in the presence of an AR agonist like dihydrotestosterone (DHT).

Appropriate vehicle (e.g., DMSO) and agonist-only controls are included.

Incubation: Cells are incubated for 24-48 hours to allow for AR-mediated transcription of the

luciferase gene.
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Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The

resulting luminescence, which is proportional to AR transcriptional activity, is measured using

a luminometer.

Data Analysis: The luminescence signal is normalized to cell viability (e.g., using a parallel

MTS assay). The data is then plotted as a dose-response curve to determine the IC50 value,

representing the concentration at which the compound inhibits 50% of DHT-induced AR

activity.

Mandatory Visualizations
Signaling Pathway Diagrams

Extracellular

Cytoplasm Nucleus

Androgen
(e.g., DHT)

Androgen
Receptor (AR) AR Dimer

Dimerization &
Translocation

HSP90

PMC
(APC-100)

Inhibition Androgen Response
Element (ARE)

Gene Transcription
(e.g., PSA)

Click to download full resolution via product page

Caption: Androgen Receptor (AR) signaling pathway and inhibition by PMC.
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Caption: Primary and off-target signaling pathways modulated by Celecoxib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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